Enantiomeric Purity vs. Racemic Standard (1S,5S) Enables Single-Isomer Synthesis
The target compound provides a defined (1S,5S)-configured scaffold, a critical requirement for synthesizing homochiral drug candidates. The commercially available racemic mixture, tert-butyl N-({3-azabicyclo[3.1.0]hexan-1-yl}methyl)carbamate (CAS 134574-96-2), typically achieves a chemical purity of up to 98% but contains equal parts of (1S,5S) and (1R,5R) enantiomers, adding significant chiral resolution costs .
| Evidence Dimension | Stereochemical Purity (Enantiomeric Excess) |
|---|---|
| Target Compound Data | >95% (single enantiomer, (1S,5S)) |
| Comparator Or Baseline | Racemic mixture (CAS 134574-96-2): 0% ee |
| Quantified Difference | ~100% ee advantage (absolute stereochemistry guaranteed) |
| Conditions | Vendor Certificate of Analysis specifications |
Why This Matters
Eliminates the need for costly and yield-lowering chiral chromatographic separation, directly reducing the cost of goods for enantiopure lead candidates.
